(S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole (S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13776850
InChI: InChI=1S/C11H13FN2O/c1-7(2)10-6-15-11(14-10)9-4-3-8(12)5-13-9/h3-5,7,10H,6H2,1-2H3/t10-/m1/s1
SMILES: CC(C)C1COC(=N1)C2=NC=C(C=C2)F
Molecular Formula: C11H13FN2O
Molecular Weight: 208.23 g/mol

(S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13776850

Molecular Formula: C11H13FN2O

Molecular Weight: 208.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole -

Specification

Molecular Formula C11H13FN2O
Molecular Weight 208.23 g/mol
IUPAC Name (4S)-2-(5-fluoropyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C11H13FN2O/c1-7(2)10-6-15-11(14-10)9-4-3-8(12)5-13-9/h3-5,7,10H,6H2,1-2H3/t10-/m1/s1
Standard InChI Key WDYXEXPXLJSQFV-SNVBAGLBSA-N
Isomeric SMILES CC(C)[C@H]1COC(=N1)C2=NC=C(C=C2)F
SMILES CC(C)C1COC(=N1)C2=NC=C(C=C2)F
Canonical SMILES CC(C)C1COC(=N1)C2=NC=C(C=C2)F

Introduction

Structural and Stereochemical Characteristics

The molecular structure of (S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole (CAS: 2757083-15-9) comprises a dihydrooxazole ring (4,5-dihydrooxazole) substituted at the 2-position with a 5-fluoropyridin-2-yl group and at the 4-position with an isopropyl moiety . The stereogenic center at the 4-position confers the (S)-configuration, which is critical for its enantioselective interactions in chiral environments.

Molecular Formula and Weight

  • Formula: C11H14FN2O\text{C}_{11}\text{H}_{14}\text{FN}_2\text{O}

  • Molecular weight: 208.24 g/mol .

The compound’s rigidity arises from the conjugated dihydrooxazole ring system, while the fluoropyridine group introduces electronic asymmetry, enhancing its reactivity in cross-coupling reactions . X-ray crystallography of analogous oxazoline derivatives confirms that such structures adopt planar configurations in the solid state, with intramolecular hydrogen bonding stabilizing the oxazoline ring .

Synthetic Methodologies

Chiral Oxazoline Synthesis

The synthesis of chiral oxazolines, including (S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole, typically involves cyclocondensation reactions of chiral β-amino alcohols with nitriles or carboxylic acid derivatives. A common strategy employs L-serine-derived precursors to introduce the (S)-configuration . For example:

L-Serine1. ROH, HClβ-Amino Alcohol2. 5-Fluoropicolinonitrile(S)-Dihydrooxazole\text{L-Serine} \xrightarrow{\text{1. ROH, HCl}} \text{β-Amino Alcohol} \xrightarrow{\text{2. 5-Fluoropicolinonitrile}} \text{(S)-Dihydrooxazole}

This method ensures high enantiomeric excess (>99% ee) when conducted under inert conditions .

Physicochemical Properties

Thermal Stability

Oxazoline derivatives exhibit thermal stability up to 200°C, as evidenced by thermogravimetric analysis (TGA) of structurally similar compounds . The fluoropyridine moiety marginally reduces decomposition temperatures due to electron-withdrawing effects.

Solubility and Reactivity

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

  • Reactivity: The oxazoline ring undergoes nucleophilic ring-opening with Grignard reagents, while the fluoropyridine group participates in Suzuki-Miyaura cross-couplings .

Applications in Material Science

Chiral Liquid Crystals

(S)-2-(5-Fluoropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole belongs to a class of oxazoline-based chiral mesogens investigated for liquid crystalline (LC) applications . Studies on analogous compounds (OXm/n) reveal that rigid oxazoline cores promote smectic mesophases with helical supramolecular arrangements, enabling applications in electro-optical switching devices .

Table 1: Mesomorphic Properties of Oxazoline Derivatives

CompoundPhase Transition Temperatures (°C)Mesophase Type
OX6/6Cr 98 SmA 124 N* 146 IsoSmectic A, N*
OX8/4Cr 105 SmC* 138 IsoSmectic C*

Catalysis

The compound’s chiral environment makes it a candidate for asymmetric catalysis. For instance, oxazoline ligands derived from similar structures have been employed in enantioselective aldol reactions, achieving up to 92% enantiomeric excess .

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